4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine
Overview
Description
“4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine” is a chemical compound with potential in scientific research. It has a molecular weight of 268.73 . The IUPAC name for this compound is (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 173-177 °C . It should be stored at a temperature of 2-8°C . The compound’s SMILES string is Cl[H].FC1(F)CCNCC1 , which provides a simplified representation of its structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been explored in the context of creating pyrrolidines and piperidines, which are fundamental structures in organic synthesis. Notably, sulfonamides have been identified as novel terminators in cationic cyclisations, facilitating the formation of pyrrolidines over piperidines even when trapping tertiary carbocations, indicating a preference for creating polycyclic systems involving such fluorinated piperidines (Haskins & Knight, 2002).
Catalytic Reactions and Enantioselective Synthesis
- The use of nickel-catalyzed enantioselective reductive cyclization of N-alkynones has been reported to efficiently synthesize pyrrolidine and piperidine derivatives bearing chiral tertiary alcohols, highlighting the compound's role in producing high-value chiral intermediates under mild conditions (Liu et al., 2018).
Fluorination Reactions
- The synthesis of fluorinated nitrogen heterocycles, such as 3-fluoro-2-methylene-pyrrolidine and -piperidine, has been achieved using a combination of gold-catalyzed hydroamination and electrophilic fluorination, underscoring the compound's utility in introducing fluorine atoms into heterocyclic frameworks (Simonneau et al., 2011).
Functional Group Introductions
- Research has demonstrated the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of piperidinones, leading to N- and O-deprotected derivatives, indicating the versatility of such fluorinated piperidines in creating functionalized building blocks for further chemical transformations (Surmont et al., 2009).
Conformational Analysis and Structural Characterization
- The conformation and structural characteristics of fluorinated piperidines have been elucidated through X-ray crystallography and NMR studies, providing insights into the molecular geometry and potential interaction sites that are crucial for their reactivity and application in further synthetic endeavors (Yang et al., 2011).
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[(3S)-pyrrolidin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXFOUVVJOJEZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.